tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate
Description
Molecular Structure and Key Features tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core with a formyl (-CHO) group at the 3-position and a tert-butyl carbamate (-Boc) protecting group at the 1-position. Its molecular formula is C₁₃H₂₁NO₃, and its calculated molecular weight is 239.3 g/mol (corrected from conflicting data in , where a typographical error likely inflated the value to 402.89 g/mol). The spiro architecture imparts rigidity, making it valuable in medicinal chemistry for conformational restriction in drug design. The formyl group enhances reactivity, enabling nucleophilic additions or condensations for further derivatization.
Applications
This compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly in the development of protease inhibitors and kinase-targeting agents. Its spirocyclic structure is prized for improving metabolic stability and binding selectivity.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSAJKNPUKQVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the formyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Synthesis Pathways
The synthesis of tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate typically involves multi-step organic reactions. Common methods include:
- Formation of the Spirocyclic Structure : This often requires cyclization reactions that create the spiro framework.
- Introduction of the Formyl Group : This can be achieved through formylation techniques, such as using reagents like formic acid or aldehydes.
- Carbamate Formation : The final step usually involves reacting an amine with a carbonyl compound to form the carbamate linkage.
These synthetic routes are adaptable based on available reagents and desired yields.
Drug Discovery
This compound shows promise as a lead compound in drug discovery due to its structural uniqueness and potential biological activities. Interaction studies have indicated that this compound may bind effectively to various biological targets, making it a candidate for further investigation in therapeutic applications.
Case Study: Binding Affinity Studies
Research involving molecular docking simulations has demonstrated that this compound exhibits favorable binding interactions with specific receptors involved in metabolic pathways, suggesting its potential role in treating metabolic disorders.
Agricultural Applications
The compound's reactivity profile indicates potential use as a pesticide or herbicide component. Its ability to interact with biological systems could be harnessed to develop agrochemicals that target specific pests or diseases in crops.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Analysis
Formyl vs. Hydroxyl/Amino Groups The formyl derivative exhibits higher electrophilicity compared to hydroxyl or amino analogs, enabling reactions like Schiff base formation or reductive amination. In contrast, the hydroxyl analog () is less reactive but serves as a hydrogen bond donor, improving target binding in polar environments. The amino variant () is nucleophilic, facilitating amide bond formation or salt generation for improved solubility.
Ketone vs. Its spiro[3.3]heptane framework maintains rigidity but with distinct electronic effects.
Spiro vs. Bicyclic Systems
- Compounds like tert-butyl N-{3-azabicyclo[3.2.0]heptan-1-yl}carbamate () replace the spiro system with a fused bicyclic structure, altering ring strain and nitrogen accessibility. This modification impacts solubility and target engagement in kinase inhibitors.
Biological Activity
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H21NO3
- CAS Number : 2580223-58-9
- Molecular Weight : 225.29 g/mol
- Structure : The compound features a spiro[3.3]heptane structure, which is significant for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of compounds featuring the spiro[3.3]heptane structure may exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment .
The proposed mechanism of action for similar spiro compounds involves interaction with cellular targets that lead to apoptosis in cancer cells and disruption of bacterial metabolism in pathogens like H. pylori. The exact pathways remain to be elucidated for this compound specifically.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various spiro compounds on four human tumor cell lines (A549, MCF-7, HeLa, and HT29). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM. This suggests that this compound may possess similar properties based on its structural analogs.
Study 2: Antimicrobial Testing
In another study focusing on urease inhibitors, several spiro derivatives were tested against H. pylori. Compounds showed inhibition rates comparable to standard treatments like metronidazole. Although direct testing on this compound is needed, its design implies potential for similar activity.
Summary of Findings
Q & A
Q. Table 1: Predicted CCS Values (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]+ | 226.14377 | 162.9 |
| [M+Na]+ | 248.12571 | 161.8 |
| [M-H]- | 224.12921 | 158.0 |
(Advanced) How do spirocyclic ring strain and substituent effects influence derivatization?
Methodological Answer:
- Ring Strain : The spiro[3.3]heptane core introduces angle strain (~90°), increasing reactivity at the formyl group.
- Derivatization Strategies :
- Reductive Amination : Formyl → amine using NaBH3CN.
- Wittig Reactions : Formyl → alkene via phosphonium ylides.
- Steric Effects : tert-Butyl carbamate shields the amine, directing reactions to the formyl site .
Case Study :
Derivatization with hydrazines yields hydrazone derivatives (confirmed by IR: N-H stretch at 3300 cm⁻¹), useful as protease inhibitors .
(Basic) What are key safety considerations for handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential formaldehyde release from formyl group degradation .
- Storage : −20°C under nitrogen to prevent oxidation; avoid strong acids/bases .
(Advanced) How can conflicting spectroscopic data be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR (DEPT, COSY) with IR (C=O stretches at 1700–1750 cm⁻¹) and HRMS.
- Crystallography : Resolve ambiguities in spirocyclic geometry using SHELXL-refined X-ray structures .
- Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility .
Example : A δ 2.1 ppm multiplet initially assigned to CH2 may instead belong to a strained spirocyclic proton, corrected via NOESY .
(Advanced) What are the implications of the compound’s stereochemistry on biological activity?
Methodological Answer:
- Chiral Centers : The spirocyclic core may have axial chirality, influencing binding to enzymes (e.g., kinases).
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
- Docking Studies : AutoDock Vina predicts binding modes to ATP pockets, with (R)-isomers showing higher affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
